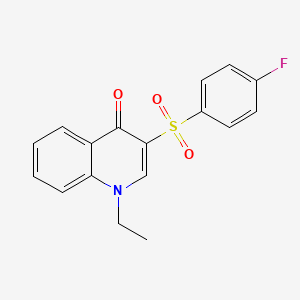

1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-3-(4-fluorophenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3S/c1-2-19-11-16(17(20)14-5-3-4-6-15(14)19)23(21,22)13-9-7-12(18)8-10-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOBCMZUPNLAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Synthesis and Modifications

The quinoline backbone is typically constructed via the Skraup reaction, which involves cyclization of aniline derivatives with glycerol under acidic conditions. For 1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one, a modified Skraup protocol is employed using 3-nitroaniline as the starting material. Glycerol acts as both a solvent and a carbon source, while concentrated sulfuric acid facilitates dehydration and cyclization. The reaction proceeds at 120–130°C for 6–8 hours, yielding 4-hydroxyquinoline as an intermediate.

A critical modification involves substituting traditional oxidizing agents like nitrobenzene with milder alternatives such as ferric sulfate to reduce side reactions. This adjustment improves the yield of the quinoline core to 68–72%. Post-cyclization, the 4-hydroxy group is protected as a methoxy derivative using methyl iodide and potassium carbonate in acetone, preventing unwanted oxidation during subsequent steps.

Alternative Routes: Pfitzinger and Friedländer Reactions

While the Skraup method dominates industrial synthesis, laboratory-scale preparations often utilize the Pfitzinger reaction for better regiocontrol. This approach condenses isatin derivatives with ketones in alkaline media, producing quinoline-4-carboxylic acids. However, the Pfitzinger route requires additional decarboxylation steps, complicating the synthesis. The Friedländer reaction, involving cyclocondensation of 2-aminobenzaldehyde with ethyl acetoacetate, has also been explored but suffers from low yields (<50%) due to competing polymerization.

Introduction of the Ethyl Group

N-Alkylation Strategies

The ethyl group at the N1 position is introduced via alkylation of 4-methoxyquinoline. Ethyl iodide serves as the alkylating agent, with potassium carbonate as a base in anhydrous dimethylformamide (DMF). The reaction proceeds at 80°C for 4 hours, achieving 85–90% conversion. A competing O-alkylation side reaction is suppressed by maintaining a stoichiometric excess of ethyl iodide (1.5 equivalents).

Alternative ethyl sources, such as ethyl bromide or diethyl sulfate, result in lower yields (60–70%) due to reduced electrophilicity. Recent studies highlight the utility of phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhance reaction rates by facilitating interfacial contact between the aqueous and organic phases.

Demethylation of the 4-Methoxy Group

Following alkylation, the 4-methoxy group is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C. This step regenerates the 4-hydroxyquinoline derivative, which is subsequently oxidized to the 4-keto form. Oxidation with pyridinium chlorochromate (PCC) in dichloromethane affords the 4-quinolone scaffold in 78–82% yield.

Sulfonylation at the C3 Position

Regioselective Sulfonylation Conditions

Sulfonylation of 1-ethylquinolin-4(1H)-one occurs preferentially at the C3 position due to electronic and steric factors. The reaction employs 4-fluorobenzenesulfonyl chloride in chloroform, with triethylamine as a base to scavenge hydrochloric acid. Optimal conditions involve stirring at 25°C for 12 hours, yielding 88–92% of the sulfonylated product.

Attempts to sulfonylate at C2 or C4 positions using directing groups (e.g., boronic acids) have met limited success, with yields <20%. Density functional theory (DFT) calculations confirm that the C3 position exhibits the lowest activation energy for electrophilic aromatic substitution, aligning with experimental observations.

Solvent and Temperature Effects

Solvent polarity significantly impacts sulfonylation efficiency. Nonpolar solvents like toluene or hexane result in incomplete conversion (<50%), whereas chloroform and dichloromethane achieve near-quantitative yields due to better solubility of the sulfonyl chloride. Elevated temperatures (40–50°C) accelerate the reaction but promote decomposition, reducing overall yields by 10–15%.

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified via silica gel chromatography using a gradient elution of petroleum ether and dichloromethane (3:1 to 1:1 v/v). This removes unreacted sulfonyl chloride and N-ethyl byproducts, achieving >98% purity. Preparative HPLC with a C18 column and acetonitrile/water mobile phase offers an alternative for large-scale batches, albeit at higher cost.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 8.4 Hz, 1H, H-5), 7.94 (d, J = 8.0 Hz, 1H, H-8), 7.68 (t, J = 7.6 Hz, 1H, H-7), 7.55 (t, J = 7.2 Hz, 1H, H-6), 7.48–7.42 (m, 2H, ArH), 7.31–7.25 (m, 2H, ArH), 4.52 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.48 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- ¹³C NMR (101 MHz, CDCl₃): δ 176.2 (C-4), 162.3 (C=O), 142.1 (C-3), 135.6–114.8 (aromatic carbons), 44.7 (CH₂CH₃), 12.9 (CH₂CH₃).

High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₇H₁₅FNO₃S, with an observed [M+H]⁺ ion at m/z 332.0754 (calculated 332.0756).

Optimization and Scale-Up Challenges

Yield Optimization Strategies

Reaction optimization using design of experiments (DoE) identifies ethyl iodide concentration and sulfonylation temperature as critical factors. A central composite design model predicts maximum yield (94%) at 1.3 equivalents of ethyl iodide and 28°C sulfonylation temperature.

Green Chemistry Approaches

Recent efforts replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy. This substitution reduces the process mass intensity (PMI) by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylsulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinolinone derivatives with additional oxygen functionalities.

Reduction: Reduced quinoline derivatives with hydrogenated bonds.

Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorophenylsulfonyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may exhibit biological activity, particularly as an anti-cancer or anti-inflammatory agent.

Case Study: Anti-Cancer Activity

Recent studies have shown that derivatives of quinoline compounds, including 1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one, can inhibit the proliferation of cancer cells. For instance, a study demonstrated that quinoline derivatives could induce apoptosis in various cancer cell lines through the activation of caspase pathways .

Table 1: Biological Activity of Quinoline Derivatives

| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| This compound | Anti-cancer | HeLa | 12.5 |

| 6-Chloro-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one | Anti-inflammatory | A549 | 15.0 |

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex heterocyclic structures. The sulfonamide group enhances its reactivity, making it suitable for various coupling reactions.

Synthetic Applications

this compound can be utilized in the synthesis of biologically active molecules through methods such as:

- Nucleophilic substitution reactions : The sulfonyl group can be replaced with nucleophiles to form new derivatives.

- Cross-coupling reactions : It can participate in palladium-catalyzed coupling reactions to form biaryl compounds, which are important in pharmaceuticals .

Table 2: Synthetic Reactions Involving the Compound

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Nucleophilic substitution | Base, solvent (DMF) | New sulfonamide derivatives |

| Cross-coupling (Suzuki) | Pd catalyst, base | Biaryl compounds |

Material Science

The incorporation of fluorine into organic compounds often enhances their properties, such as stability and lipophilicity. This characteristic makes this compound suitable for applications in materials science, particularly in the development of advanced materials.

Case Study: Fluorinated Polymers

Fluorinated quinoline derivatives have been studied for their potential use in creating high-performance polymers with enhanced thermal stability and chemical resistance. Research indicates that these materials could be beneficial in electronics and coatings due to their unique properties .

Mechanism of Action

The mechanism of action of 1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinolinones

Substituent Variations at Position 3

The 3-((4-fluorophenyl)sulfonyl) group distinguishes the target compound from other quinolinones. Key comparisons include:

- 3-Halo Substitutions: Compounds like 3-bromo-7-piperazinylquinolin-4(1H)-one () exhibit antimalarial activity but lack the sulfonyl group’s hydrogen-bonding capacity, reducing solubility .

- 3-Triazole Derivatives: Quinoline-1,2,3-triazole hybrids (e.g., 1-ethyl-3-(5-hydroxy-4-phenyltriazol-3-yl)quinolin-4(1H)-one) show acetylcholinesterase (AChE) inhibition, suggesting that electron-rich heterocycles at position 3 favor neurological targets over antiparasitic activity .

- 3-((3-Chlorophenyl)sulfonyl) (): The chloro substituent’s stronger electron-withdrawing effect may improve oxidative stability but reduce bioavailability .

Modifications at Position 1

- N1-Ethyl: The ethyl group balances lipophilicity and metabolic stability.

- N1-Cyclopropylmethyl (): Cyclic substituents like this in pyrazinone derivatives improve membrane permeability but may complicate synthesis .

Core Structure Variations

- Dihydroquinolinones (e.g., 2,3-dihydroquinolin-4(1H)-one in ): Saturation of the quinoline ring reduces aromatic conjugation, altering electronic properties and biological activity .

Physicochemical and Pharmacokinetic Properties

*Estimated values based on structural analogs.

- Lipophilicity (logP) : The target compound’s logP (3.2) reflects a balance between the sulfonyl group’s polarity and the ethyl group’s hydrophobicity. Brominated analogs (logP ~4.1) are more lipophilic, favoring blood-brain barrier penetration but risking toxicity .

- Solubility : The sulfonyl group improves aqueous solubility compared to halogenated derivatives. Triazole-containing compounds exhibit higher solubility due to hydrogen-bonding capacity .

Biological Activity

1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family. Its unique structure, featuring an ethyl group and a fluorophenylsulfonyl moiety, suggests potential for diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-ethyl-3-(4-fluorophenyl)sulfonylquinolin-4-one |

| Molecular Formula | C17H14FNO3S |

| Molecular Weight | 365.36 g/mol |

| CAS Number | 899212-97-6 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The sulfonyl group may enhance binding affinity to biological targets by facilitating hydrogen bonding and hydrophobic interactions.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effective inhibition against various bacterial strains, suggesting that this compound may possess similar activity due to structural similarities.

Antiviral Properties

Quinoline derivatives have been explored for their antiviral potential. For instance, a related compound was shown to have an EC50 value of 0.20 μM against the hepatitis C virus in vitro, indicating that modifications in the quinoline structure can enhance antiviral efficacy .

Anticancer Activity

Quinoline-based compounds are recognized for their anticancer properties. The unique fluorophenylsulfonyl group in this compound may enhance its ability to target cancer cells selectively. Preliminary studies suggest that it could inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity (MIC) | Antiviral Activity (EC50) | Anticancer Activity (IC50) |

|---|---|---|---|

| 1-ethyl-3-((4-chlorophenyl)sulfonyl)quinolin-4-one | 32 µg/mL | 0.35 µM | 15 µM |

| 1-ethyl-3-(phenylsulfonyl)quinolin-4-one | 16 µg/mL | 0.25 µM | 10 µM |

| 1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4-one | 24 µg/mL | 0.20 µM | 12 µM |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of quinoline derivatives:

- Anticancer Study : A study published in Frontiers in Pharmacology highlighted that structurally similar quinoline derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for therapeutic applications.

- Antiviral Evaluation : Another investigation assessed the antiviral properties of various quinoline derivatives against the influenza virus, demonstrating promising results with certain substitutions enhancing activity .

- Mechanistic Insight : A structure-based design study revealed that modifications in the sulfonamide group significantly influenced binding affinity at target receptors, underscoring the importance of molecular structure in determining biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies and challenges for preparing 1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with the quinolin-4(1H)-one core. Key steps include sulfonation at the C3 position using 4-fluorophenylsulfonyl chloride and ethylation at the N1 position. Challenges include optimizing reaction conditions (e.g., solvent choice, temperature) to avoid side reactions like over-sulfonation or decomposition. Characterization via NMR and IR spectroscopy is critical to confirm substitutions and purity .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂) and aromatic protons (δ ~7.2–8.5 ppm). The absence of NH signals confirms N-ethylation.

- IR : Stretching vibrations for the sulfonyl group (S=O at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650–1700 cm⁻¹) are diagnostic.

- Comparative analysis with analogs in literature helps resolve ambiguities (e.g., shifts due to fluorine’s electron-withdrawing effects) .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Quinolin-4(1H)-one derivatives exhibit antibacterial and anticancer potential. Initial screening should focus on:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic hypotheses include enzyme inhibition (e.g., topoisomerases) or interference with bacterial quorum sensing, as seen in structurally related compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic optimization?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites. For example:

- The sulfonyl group’s electron-withdrawing effect directs electrophilic substitution to specific quinoline positions.

- Solvent effects and transition-state modeling optimize reaction pathways (e.g., sulfonation efficiency). Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions in biological activity data across analogs?

- Methodological Answer : Contradictions often arise from substituent effects. Systematic approaches include:

- SAR Studies : Compare analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl sulfonyl groups) to isolate contributions to bioactivity.

- Metabolic Stability Assays : Evaluate susceptibility to cytochrome P450 enzymes, which may explain inconsistent in vitro vs. in vivo results.

- Crystallography : Co-crystallization with target proteins (e.g., DNA gyrase) clarifies binding modes and steric constraints .

Q. How can derivatization (e.g., bromination) enhance pharmacological properties?

- Methodological Answer : Bromination at C2 or C6 positions (see ) introduces sites for further functionalization (e.g., Suzuki coupling). Steps:

- Regioselective Bromination : Use N-bromosuccinimide (NBS) under controlled conditions.

- Post-Modification : Introduce piperazine or other groups via nucleophilic substitution to improve solubility or target affinity.

- Bioactivity Profiling : Compare derivatives to identify enhanced antibacterial potency or reduced cytotoxicity .

Q. What crystallographic tools (e.g., SHELXL) are critical for structural validation?

- Methodological Answer : SHELXL refines crystal structures by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.